![molecular formula C15H18N2O4 B2654176 (E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid CAS No. 940205-13-0](/img/structure/B2654176.png)

(E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

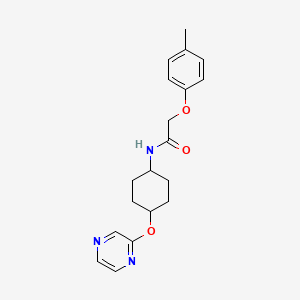

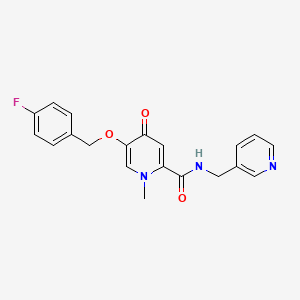

“(E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid” is a chemical compound . The IUPAC name for this compound is “(2E)-4-{3-[(ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid” and it has a molecular weight of 338.36 .

Synthesis Analysis

The synthesis of 4-oxo-2-butenoic acids can be achieved by microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid . This method provides the desired products in moderate to excellent yields for a wide range of substrates .Molecular Structure Analysis

The InChI code for this compound is "1S/C19H18N2O4/c1-2-21(16-9-4-3-5-10-16)19(25)14-7-6-8-15(13-14)20-17(22)11-12-18(23)24/h3-13H,2H2,1H3,(H,20,22)(H,23,24)/b12-11+" .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

(E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid derivatives have been synthesized and evaluated for their inhibitory activities against certain enzymes and for their potential use in medicinal chemistry. For instance, derivatives have been tested for their inhibition properties against human carbonic anhydrase I and II isoenzymes, showing strong inhibitory effects with low nanomolar Ki values, indicating potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (Oktay et al., 2016).

Antimicrobial and Analgesic Activities

Research has also delved into the antimicrobial and analgesic activities of 4-aryl-2-tert-butylamino-4-oxo-2-butenoic acids. These compounds appear as colorless crystalline substances, soluble in DMSO and sparingly soluble in ethanol and benzene, indicating moderate antimicrobial and analgesic properties. This highlights their potential as leads for developing new therapeutic agents (Koz’minykh et al., 2004).

Allosteric Modifiers of Hemoglobin

Another area of application is the design and synthesis of novel hemoglobin oxygen affinity decreasing agents, where derivatives of this compound have been found to be strong allosteric effectors of hemoglobin. This research suggests the potential for clinical or biological applications requiring a reversal of depleted oxygen supply, such as in ischemia, stroke, or tumor radiotherapy (Randad et al., 1991).

Synthesis via Microwave-Assisted Aldol-Condensation

The synthesis of 4-oxo-2-butenoic acids, including derivatives relevant to this compound, has been achieved through microwave-assisted aldol-condensation, indicating an efficient method for producing these compounds in moderate to excellent yields. This method offers a versatile approach for further derivatization of these biologically active species (Uguen et al., 2021).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-4-[4-(butylcarbamoyl)anilino]-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-2-3-10-16-15(21)11-4-6-12(7-5-11)17-13(18)8-9-14(19)20/h4-9H,2-3,10H2,1H3,(H,16,21)(H,17,18)(H,19,20)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLDINYNCGCPLJC-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(4-Methoxyphenyl)methylamino]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2654105.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2654108.png)

![octahydro-1H-cyclopenta[b]pyridine hydrochloride](/img/structure/B2654111.png)

![2-(3-fluoro-4-methylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2654112.png)

![1-{1-Benzyl-1,9-diazaspiro[5.5]undecan-9-yl}prop-2-en-1-one](/img/structure/B2654115.png)